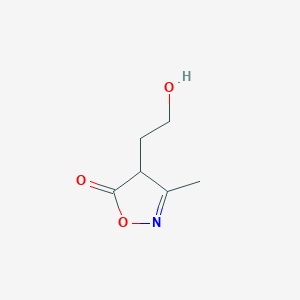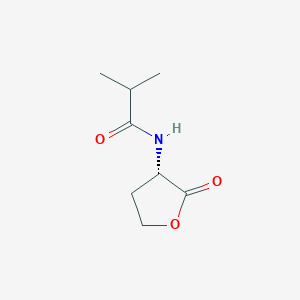![molecular formula C63H63CuP3 B12888394 Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
Copper tris[tris(2-methylphenyl)phosphine]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper tris[tris(2-methylphenyl)phosphine]- is a coordination compound with the molecular formula C63H63CuP3. It is a complex of copper with tris(2-methylphenyl)phosphine ligands. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper tris[tris(2-methylphenyl)phosphine]- can be synthesized through the reaction of copper(I) chloride with tris(2-methylphenyl)phosphine in an inert atmosphere. The reaction typically involves the following steps:
- Dissolving copper(I) chloride in a suitable solvent such as dichloromethane.
- Adding tris(2-methylphenyl)phosphine to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
- Isolating the product by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for copper tris[tris(2-methylphenyl)phosphine]- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Copper tris[tris(2-methylphenyl)phosphine]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can participate in reduction reactions, often acting as a catalyst.
Substitution: The phosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Copper(II) complexes with modified ligand structures.
Reduction: Reduced copper complexes or elemental copper.
Substitution: New coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Copper tris[tris(2-methylphenyl)phosphine]- has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industrial Chemistry: It is used in the synthesis of fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of copper tris[tris(2-methylphenyl)phosphine]- involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center acts as a catalytic site, while the phosphine ligands stabilize the complex and enhance its reactivity. The compound can activate substrates through oxidative addition, reductive elimination, and ligand exchange processes.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-methoxyphenyl)phosphine: Another phosphine ligand with similar coordination properties.
Tris(2,4,6-trimethylphenyl)phosphine: A phosphine ligand with bulkier substituents, leading to different steric effects.
Bis(triphenylphosphine)copper(I) chloride: A copper complex with triphenylphosphine ligands, used in similar catalytic applications.
Uniqueness
Copper tris[tris(2-methylphenyl)phosphine]- is unique due to the specific electronic and steric properties imparted by the tris(2-methylphenyl)phosphine ligands. These properties enhance its catalytic activity and selectivity in various chemical reactions, making it a valuable compound in both academic and industrial research.
Propiedades
Fórmula molecular |
C63H63CuP3 |
|---|---|
Peso molecular |
976.6 g/mol |
Nombre IUPAC |
copper;tris(2-methylphenyl)phosphane |
InChI |
InChI=1S/3C21H21P.Cu/c3*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h3*4-15H,1-3H3; |
Clave InChI |
PDLLZNLBNHZSPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


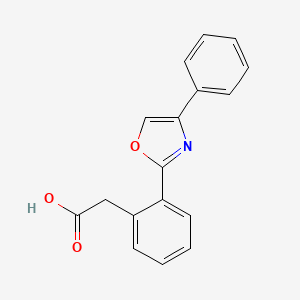

![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)


![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
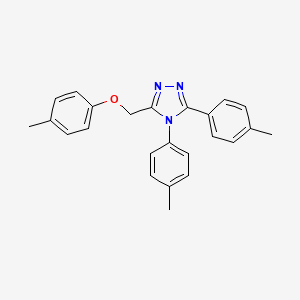
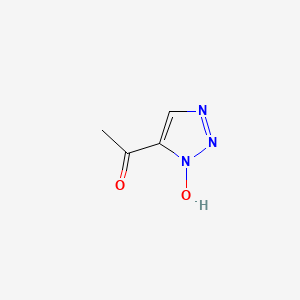
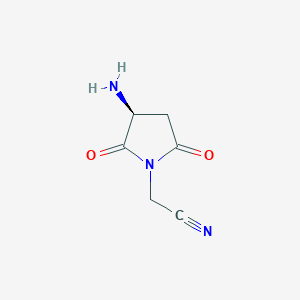

![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)
